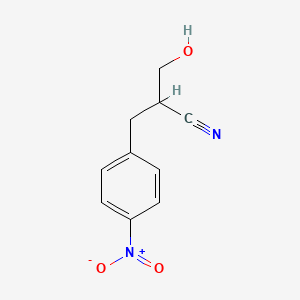
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(Carboxymethyl)-3-(4-nitrophenyl)propanenitrile
Reduction: 2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-chlorophenyl)propanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
2286-51-3 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C10H10N2O3/c11-6-9(7-13)5-8-1-3-10(4-2-8)12(14)15/h1-4,9,13H,5,7H2 |
InChI 键 |
NPRLRVSSIDYRBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(CO)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

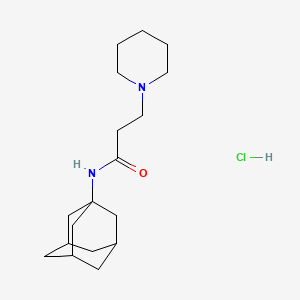

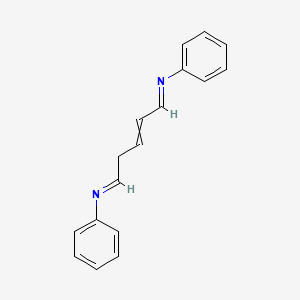
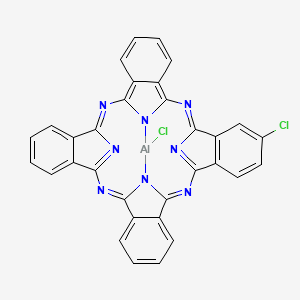
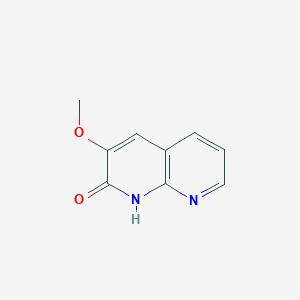

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
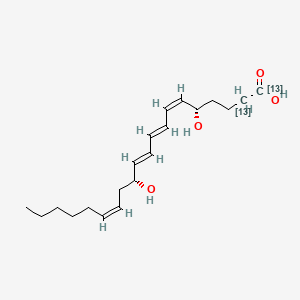
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
